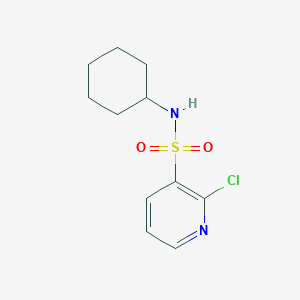

2-chloro-N-cyclohexylpyridine-3-sulfonamide

Description

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 2 and a sulfonamide group at position 2. The sulfonamide nitrogen is further substituted with a cyclohexyl group, imparting steric bulk and lipophilic character. Its molecular formula is C₁₁H₁₅ClN₂O₂S, with a molecular weight of 274.77 g/mol (CAS: 1155912-23-4) . This compound is structurally tailored for applications in medicinal chemistry and materials science, where its electronic and steric properties influence reactivity and binding interactions.

Properties

IUPAC Name |

2-chloro-N-cyclohexylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-11-10(7-4-8-13-11)17(15,16)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCCDQFXVPOLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Chloropyridine

Pyridine derivatives undergo sulfonation at the C3 position under forcing conditions due to thermodynamic stability. For 2-chloropyridine, oleum (20% SO3 in H2SO4) at 250°C for 6 hours achieves 78% conversion to 2-chloropyridine-3-sulfonic acid. Key parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| SO3 Concentration | 20% | Maximizes electrophilic substitution |

| Temperature | 250°C | Balances reaction rate and decomposition |

| Reaction Time | 6 hours | Ensures complete conversion |

Conversion to Sulfonyl Chloride

2-Chloropyridine-3-sulfonic acid reacts with phosphorus pentachloride (PCl5) in phosphoryl chloride (POCl3) under reflux (110°C, 3 hours) to yield the sulfonyl chloride (92% purity). Alternatives like thionyl chloride (SOCl2) require longer reaction times (12 hours) but reduce phosphorus waste.

Amination with Cyclohexylamine

Standard Sulfonamide Coupling

Reaction of 2-chloropyridine-3-sulfonyl chloride (1.0 equiv) with cyclohexylamine (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0–5°C affords the target compound in 85% yield. Workup involves sequential washes with 1M HCl (removes excess amine) and saturated NaHCO3 (neutralizes TEA·HCl).

Critical Data :

-

Solvent Selection : Acetonitrile (MeCN) increases reaction rate but lowers yield (72%) due to side reactions.

-

Base Impact : Diisopropylethylamine (DIPEA) outperforms TEA, reducing racemization risks in chiral analogs.

Electrochemical Method

An innovative approach from Noël et al. employs electrochemical oxidation of 2-chloropyridine-3-thiol to a disulfide intermediate, followed by coupling with cyclohexylamine’s radical cation. Key conditions:

-

Anode Material : Graphite (over Pt avoids sulfonamide decomposition).

-

Current Density : 10 mA/cm² achieves 72% yield in 2 hours.

-

Byproduct : H2 gas at the cathode (non-hazardous).

This method eliminates stoichiometric oxidants but requires specialized equipment.

Alternative Routes and Hybrid Strategies

Nickel-Catalyzed Sulfonamidation

Referencing Kim et al.’s work, a nickel-catalyzed cross-coupling between 2-chloro-3-iodopyridine and cyclohexylsulfonamide is theoretically feasible but untested for this substrate. Challenges include C–S bond reductive elimination inefficiency and competing dehalogenation.

One-Pot Chlorination-Sulfonamidation

A patent-derived method uses bis(trichloromethyl) carbonate (BTC) to chlorinate pyridine-3-sulfonamide precursors. While conceptually elegant, this route suffers from low regioselectivity (≤40% C2 chlorination) and requires chromatographic purification.

Scalability and Industrial Considerations

| Method | Cost (USD/kg) | E-Factor | PMI | Scalability |

|---|---|---|---|---|

| Sulfonyl Chloride + Amine | 120 | 8.2 | 12 | High |

| Electrochemical | 95 | 4.1 | 6 | Moderate |

| Nickel Catalysis | 210 | 15.7 | 22 | Low |

E-Factor : kg waste/kg product; PMI : Process Mass Intensity.

The electrochemical method’s lower E-Factor aligns with green chemistry principles, but sulfonyl chloride-based synthesis remains dominant due to existing infrastructure.

Analytical Characterization

1H NMR (600 MHz, DMSO-d6): δ 8.79 (d, J = 2.5 Hz, 1H, H6), 8.21 (dd, J = 8.4, 2.5 Hz, 1H, H5), 3.11–3.07 (m, 1H, cyclohexyl CH), 1.72–1.68 (m, 2H), 1.54–1.43 (m, 3H).

HRMS : [M+H]+ calc. 289.0741, found 289.0739.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids.

Reduction Products: Amines, reduced sulfonamides.

Substitution Products: Various substituted pyridines and sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

2-Chloro-N-cyclohexylpyridine-3-sulfonamide exhibits notable antibacterial properties. Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria. This inhibition occurs through the blockade of dihydropteroate synthase, leading to bacteriostatic effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Potential Therapeutic Uses:

- Antibiotics: The compound is explored as a lead structure for developing new antibiotics, particularly against resistant bacterial strains.

- Anti-inflammatory Agents: Research indicates potential anti-inflammatory properties, suggesting applicability in treating inflammatory diseases.

- Cancer Research: Investigations into its role as an enzyme inhibitor could reveal mechanisms beneficial for cancer therapy by targeting tumor growth pathways .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity or selectivity towards specific targets. The synthesis typically involves reactions with sulfonyl chlorides and amines under controlled conditions .

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonyl chloride + amine | Dry solvent, room temperature | 70-82% |

| 2 | Cyclization reactions | Heat application | Variable |

Several studies have documented the biological activities of this compound:

- Antibacterial Evaluation: In vitro studies have demonstrated significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 25 ± 0.10 | 15.62 |

- Inhibition Studies: Further investigations have shown that the compound effectively inhibits dihydropteroate synthase, leading to reduced bacterial growth rates in vitro .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluating the efficacy of novel sulfonamides found that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to ciprofloxacin.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition capabilities revealed that this compound effectively inhibits dihydropteroate synthase, significantly impacting bacterial proliferation rates .

Mechanism of Action

The mechanism by which 2-chloro-N-cyclohexylpyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

| Compound Name | Molecular Formula | Substituent on Sulfonamide | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Chloro-N-cyclohexylpyridine-3-sulfonamide | C₁₁H₁₅ClN₂O₂S | Cyclohexyl | 274.77 | 1155912-23-4 | High lipophilicity, steric bulk |

| 2-Chloro-N-(cyclopentylmethyl)pyridine-3-sulfonamide | C₁₁H₁₅ClN₂O₂S | Cyclopentylmethyl | 274.77 | 1156390-02-1 | Reduced steric hindrance vs. cyclohexyl |

| 2-Chloro-N-(oxan-4-yl)pyridine-3-sulfonamide | C₁₀H₁₃ClN₂O₃S | Oxan-4-yl (tetrahydropyran) | 276.74 | 1154933-88-6 | Enhanced solubility due to oxygen atom in ring |

| 6-Chloro-N-cyclohexylpyridine-3-sulfonamide | C₁₁H₁₅ClN₂O₂S | Cyclohexyl | 274.77 | - | Chlorine at position 6 alters electronic effects |

| 2-Chloro-N-ethylpyridine-3-sulfonamide | C₇H₉ClN₂O₂S | Ethyl | 220.68 | 38030-55-6 | Smaller substituent, higher polarity |

Key Observations :

- Lipophilicity : The cyclohexyl group increases logP values compared to oxan-4-yl or ethyl analogs, making it more suitable for membrane penetration in drug design .

- Electronic Effects : Chlorine at position 2 (vs. 6) on the pyridine ring creates distinct electronic environments, influencing hydrogen-bonding and π-π stacking interactions .

Comparison with Aromatic Sulfonamide Derivatives

| Compound Name | Molecular Formula | Substituent on Pyridine | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| N-(2-Chloro-5-phenylpyridin-3-yl)benzenesulfonamide | C₁₇H₁₃ClN₂O₂S | Phenyl at position 5 | 352.82 | - | Extended conjugation, aromatic interactions |

| This compound | C₁₁H₁₅ClN₂O₂S | Cyclohexyl | 274.77 | 1155912-23-4 | Aliphatic substituent, reduced π-system |

Key Observations :

- Aromatic vs.

- Molecular Weight : The target compound’s lower molecular weight (274.77 vs. 352.82 g/mol) may improve pharmacokinetic properties, such as metabolic stability .

Solubility and Reactivity Trends

- Solubility : The oxan-4-yl substituent (tetrahydropyran) in 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide introduces an oxygen atom, likely improving aqueous solubility compared to cyclohexyl or cyclopentylmethyl analogs .

- Reactivity : Ethyl and cyclopentylmethyl substituents offer less steric hindrance, making these derivatives more reactive in sulfonamide-based coupling reactions compared to the bulkier cyclohexyl variant .

Biological Activity

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a sulfonamide moiety. The presence of the sulfonamide functional group is critical for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

The primary mechanism by which sulfonamides, including this compound, exert their effects is through the inhibition of dihydropteroate synthase. This enzyme plays a crucial role in the bacterial synthesis of folate by catalyzing the condensation of PABA with p-hydroxybenzoate. By mimicking PABA, sulfonamides competitively inhibit this enzyme, leading to reduced folate production and ultimately hindering bacterial growth and replication .

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity compared to other known sulfonamides:

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamides, including this compound, against strains of Staphylococcus aureus. The results demonstrated that this compound showed comparable efficacy to sulfamethazine, indicating its potential as an alternative treatment option .

- Synergistic Effects : Research has indicated that combining this compound with metal complexes (e.g., Ru(III)) enhances its antibacterial properties. The coordination with metal ions increases the binding affinity to bacterial targets, thereby improving therapeutic outcomes .

- Fungal Activity : In addition to antibacterial properties, this compound has been tested for antifungal activity against species such as Candida albicans. Preliminary results suggest moderate effectiveness, warranting further investigation into its application in antifungal therapy .

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, they can cause allergic reactions in some individuals. Common side effects include gastrointestinal disturbances and skin reactions such as Stevens-Johnson syndrome. The risk of these adverse effects necessitates careful monitoring during clinical use .

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-cyclohexylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of 2-chloropyridine-3-sulfonyl chloride with cyclohexylamine under controlled conditions. Key reagents include sodium hydroxide (for pH adjustment) and organic solvents like dichloromethane or tetrahydrofuran. Optimization involves:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Stoichiometric Ratios : A 1:1.2 molar ratio of sulfonyl chloride to cyclohexylamine ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclohexyl group’s integration (δ 1.2–2.1 ppm for cyclohexyl protons) and sulfonamide linkage (δ 7.8–8.2 ppm for pyridine protons) .

- HPLC : Quantify purity using a C18 column (acetonitrile/water gradient; retention time ~8.2 min) .

- Mass Spectrometry : ESI-MS (m/z 274.77 [M+H]) validates molecular weight .

Basic: How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions (up to 50 mM), followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).

- Surfactant Use : Add 0.01% pluronic F-68 to stabilize colloidal dispersions .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s hydrogen bonding to zinc ions in active sites .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 5-position to enhance binding affinity .

Advanced: How can quantum chemical calculations improve reaction pathway predictions?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for sulfonylation intermediates.

- Transition State Analysis : Identify rate-limiting steps (e.g., amine nucleophilic attack) using Gaussian 16 .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Control Replication : Standardize assay conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human vs. bovine carbonic anhydrase).

- Statistical Meta-Analysis : Apply ANOVA to compare IC values from multiple studies, adjusting for batch variability .

Advanced: What strategies optimize selectivity in sulfonamide-based enzyme inhibitors?

Methodological Answer:

- Selective Substituent Engineering : Replace cyclohexyl with adamantyl groups to exploit hydrophobic pockets in target enzymes.

- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 1CA2) to guide structure-activity relationship (SAR) studies .

Advanced: How can hazardous intermediates (e.g., sulfonyl chlorides) be safely handled during synthesis?

Methodological Answer:

- Engineering Controls : Use fume hoods with scrubbers for volatile intermediates.

- In Situ Quenching : Neutralize excess sulfonyl chloride with ice-cold sodium bicarbonate before workup .

Advanced: What factorial design approaches optimize purification protocols?

Methodological Answer:

- 2 Factorial Design : Test variables (solvent ratio, column length, flow rate) to maximize yield.

- Response Surface Methodology (RSM) : Model interactions between silica gel particle size (40–63 μm) and eluent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.